molecular formula C7H7N5 B1464745 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine CAS No. 1111638-49-3

4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine

Cat. No.: B1464745
CAS No.: 1111638-49-3
M. Wt: 161.16 g/mol
InChI Key: OVZZROYLEOBVGC-UHFFFAOYSA-N
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Description

“4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C7H7N5. It has a molecular weight of 161.17 . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 4-(4-pyrimidinyl)-1H-pyrazol-5-amine .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H7N5/c8-7-5(3-11-12-7)6-1-2-9-4-10-6/h1-4H, (H3,8,11,12) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, pyrimidine derivatives have been studied for their various chemical and biological applications .


Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 161.17 . The IUPAC name for this compound is 4-(4-pyrimidinyl)-1H-pyrazol-5-amine . The InChI code representing its molecular structure is 1S/C7H7N5/c8-7-5(3-11-12-7)6-1-2-9-4-10-6/h1-4H, (H3,8,11,12) .

Scientific Research Applications

Histone Lysine Demethylase Inhibition

One significant application of derivatives of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine is in the inhibition of histone lysine demethylases (KDMs), particularly the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies. These enzymes play crucial roles in epigenetic regulation by demethylating lysine residues on histone tails, influencing gene expression. Derivatives such as the 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones have shown potent inhibitory activity against these demethylases, demonstrating selectivity over other KDM subfamilies and exhibiting cellular permeability. This inhibitory activity suggests potential therapeutic applications in cancer treatment, where dysregulation of histone methylation is a common feature (Bavetsias et al., 2016).

Synthesis of Hybrid Compounds with Biological Activity

Another area of application is in the synthesis of hybrid compounds that integrate the pyrazolo[3,4-d]pyrimidin moiety with other heterocyclic structures, creating compounds with promising biological activities. For instance, the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with specific reagents has led to the development of new hybrid compounds. These compounds have been fully characterized and suggest potential for further exploration in drug development due to their structural complexity and biological relevance (Noh et al., 2020).

Antimicrobial and Antitubercular Agents

Derivatives of this compound have also been investigated for their antimicrobial and antitubercular properties. Novel compounds have been synthesized, such as ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate, which have shown potent activity against Mycobacterium tuberculosis in both in silico and in vitro studies. The development of these compounds involves multiple synthetic steps, including chloro-amine coupling reactions, demonstrating the versatility of this compound derivatives as scaffolds for developing new therapeutic agents (Vavaiya et al., 2022).

Biochemical Analysis

Biochemical Properties

4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with cyclin-dependent kinases (CDKs), where it acts as an inhibitor. This interaction is significant in regulating cell cycle progression and has implications in cancer research . Additionally, this compound has been shown to interact with protein kinases, affecting phosphorylation processes and signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDKs and other kinases . This leads to a reduction in cell proliferation and tumor growth. Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs and other kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of genes involved in cell cycle control and apoptosis .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . In in vitro studies, the effects of this compound on cellular function have been observed to persist for several hours to days, depending on the concentration and exposure duration . Long-term effects in in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and tumor growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of other metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. It has been observed to accumulate in the nucleus, where it interacts with nuclear proteins and influences gene expression . Additionally, post-translational modifications such as phosphorylation can direct this compound to specific organelles, further modulating its activity .

Properties

IUPAC Name

4-pyrimidin-4-yl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-7-5(3-11-12-7)6-1-2-9-4-10-6/h1-4H,(H3,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZZROYLEOBVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695033
Record name 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111638-49-3
Record name 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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